Product packaging for 2,4-Dichlorobenzofuro[3,2-D]pyrimidine(Cat. No.:CAS No. 160199-95-1)

2,4-Dichlorobenzofuro[3,2-D]pyrimidine

Cat. No.: B2597367
CAS No.: 160199-95-1
M. Wt: 239.06
InChI Key: PHHATHMJJOZFEK-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzofuro[3,2-d]pyrimidine (CAS 160199-95-1) is a high-value fused heterocyclic compound that serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry . Its core structure combines benzofuran and pyrimidine motifs, which are known to impart a wide range of biological activities . The primary research value of this compound lies in its two highly reactive chlorine atoms attached to the pyrimidine ring, which act as excellent leaving groups for nucleophilic substitution reactions . This reactivity allows researchers to systematically synthesize extensive libraries of novel derivatives by introducing diverse functional groups at the 2- and 4-positions, enabling thorough exploration of structure-activity relationships (SAR) . This compound is prominently investigated for the development of novel therapeutic agents. Research indicates its derivatives show significant potential in several areas, including as potent antimicrobial agents against various bacteria and fungi , and as anticancer agents with promising activity against multiple cancer cell lines . A key application is in the design of kinase inhibitors ; the structural similarity of its pyrimidine core to the purine base of ATP allows derived compounds to act as competitive inhibitors at the ATP-binding site of various kinases, which are crucial targets in oncology and other diseases . The synthetic route to this compound typically involves the chlorination of the corresponding precursor, 1,2,3,4-tetrahydro-2,4-dioxobenzofuro[3,2-d]pyrimidine, using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) . This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl2N2O B2597367 2,4-Dichlorobenzofuro[3,2-D]pyrimidine CAS No. 160199-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2O/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHATHMJJOZFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2,4 Dichlorobenzofuro 3,2 D Pyrimidine and Its Analogues

Classical Synthetic Routes to 2,4-Dichlorobenzofuro[3,2-D]pyrimidine and Related Structures

Classical approaches to synthesizing this compound primarily involve the chlorination of a corresponding dihydroxy or dioxo precursor. This transformation is a common and effective strategy for introducing reactive chlorine atoms onto the pyrimidine (B1678525) ring, which can then be subjected to various nucleophilic displacement reactions to generate diverse analogues researchgate.net.

A prevalent method starts with the cyclization of a substituted benzofuran (B130515) to form the fused pyrimidine ring, followed by chlorination. For instance, 1,2,3,4-Tetrahydro-2,4-dioxobenzofuro[3,2-d]pyrimidine, also known as benzofuro[3,2-d]pyrimidine-2,4-diol, serves as a key intermediate researchgate.netchemicalbook.com. This precursor is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield the target 2,4-dichloro compound researchgate.netchemicalbook.com. The reaction with POCl₃ is often conducted at elevated temperatures (e.g., 130 °C), sometimes in the presence of a tertiary amine base like N,N-dimethylaniline, to facilitate the reaction chemicalbook.com. These classical methods, while effective, typically require stringent conditions and careful handling of corrosive reagents.

Starting MaterialReagentsConditionsYieldReference
1H-furo[3,2-d]pyrimidine-2,4-dionePhosphorous oxychloride, N,N-dimethylaniline130 °C, 2 hours87% chemicalbook.com
Furo[3,2-d]pyrimidine-2,4-diolTrichlorophosphorus, N,N-dimethylaniline130 °C, 3 hours54% chemicalbook.com
1,2,3,4-Tetrahydro-2,4-dioxobenzofuro[3,2-d]pyrimidinePhosphorus pentachlorideNot specifiedNot specified researchgate.net
8-bromo-2-(phenyl substituted)benzofuro[3,2-d]pyrimidin-4(3H)-onePhosphorus oxychlorideHeated, 1 hourNot specified researchgate.netresearchgate.net

Condensation reactions are fundamental to the assembly of the benzofuro[3,2-d]pyrimidine core. A common strategy involves the reaction of a 3-aminobenzofuran derivative with a suitable partner to form the pyrimidine ring.

Acid-Catalyzed Condensation : One established route is the condensation of 3-amino-2-benzofurancarboxamide with various aromatic aldehydes. This reaction, typically catalyzed by a small amount of concentrated hydrochloric acid, directly yields 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines researchgate.netresearchgate.net. These "oxo" derivatives are direct precursors that can be chlorinated to produce 4-chloro analogues researchgate.net.

Claisen-Schmidt Condensation : This reaction is employed to synthesize chalcone intermediates, which are then used to build the fused pyrimidine ring system. For example, an acetylbenzofuran can be condensed with an aromatic aldehyde in the presence of a strong base to form a benzofuran chalcone researchgate.netnih.gov. This chalcone can then react with reagents like urea or thiourea in a subsequent cyclocondensation step to form the pyrimidine ring nih.gov.

Cyclization is the key step in which the heterocyclic ring system is formed. For benzofuro[3,2-d]pyrimidines, this usually involves forming the pyrimidine ring from a functionalized benzofuran precursor.

An illustrative example starts with 3-amino-5-nitro-2-benzofuran acid ethyl ester. This compound can be treated with formamide at high temperatures (135-170 °C) to construct the pyrimidine ring, yielding an 8-nitro-benzofuro[3,2-d]pyrimidin-4-one derivative asianpubs.org. The resulting pyrimidinone can then undergo further transformations, such as chlorination, to introduce the desired functional groups. This intramolecular-style cyclization, where a single molecule bearing all the necessary components is induced to form a ring, is a cornerstone of classical heterocyclic synthesis.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, represent a more advanced classical strategy. They are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step rasayanjournal.co.in. While specific MCRs for this compound are not extensively detailed in the literature, the principle has been widely applied to synthesize related fused pyrimidines. For instance, the Biginelli reaction is a well-known MCR for producing dihydropyrimidones mdpi.com. More relevantly, one-pot, three-component syntheses have been developed for furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, demonstrating the power of this approach to rapidly assemble complex heterocyclic scaffolds scielo.org.mxnih.gov.

Modern and Green Chemistry Approaches for Benzofuro[3,2-D]pyrimidine Synthesis

In recent years, synthetic organic chemistry has shifted towards more sustainable and efficient methods, often referred to as "green chemistry" researchgate.net. This paradigm emphasizes the reduction of waste, minimization of energy consumption, and use of less hazardous substances rasayanjournal.co.inresearchgate.net. Key green approaches applicable to benzofuro[3,2-d]pyrimidine synthesis include the use of catalysis, microwave-assisted synthesis, solvent-free reaction conditions, and ionic liquids rasayanjournal.co.in.

Catalysis is a pillar of modern organic synthesis, enabling reactions to proceed under milder conditions with greater selectivity and efficiency than stoichiometric methods rasayanjournal.co.inmdpi.com. Transition metals, in particular, have revolutionized the construction of heterocyclic compounds mdpi.com.

Palladium Catalysis : Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-nitrogen bonds. For example, a domino C-N coupling/hydroamination reaction, catalyzed by a palladium acetate/DPEphos system, has been successfully used to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines beilstein-journals.org. Similarly, palladium(II)-catalyzed cascade reactions are employed to construct benzofuran-fused pyridines, showcasing the metal's ability to orchestrate complex bond-forming sequences in a single operation nih.gov.

Copper Catalysis : Copper catalysts, being more abundant and less expensive than palladium, are attractive for various transformations. Copper(II) triflate has been shown to be an effective catalyst for synthesizing substituted pyrimidines from propargyl alcohols and amidines mdpi.com.

These catalytic methods offer significant advantages over classical routes by avoiding harsh reagents and high temperatures, often leading to higher yields and cleaner reaction profiles. The development of metal-free catalytic systems is also an active area of research, aiming to further enhance the sustainability of these syntheses nih.gov.

Catalyst SystemReaction TypeProduct ClassReference
Pd(OAc)₂ / DPEphosDomino C-N coupling/hydroaminationPyrrolo[3,2-d]pyrimidine-2,4(3H)-diones beilstein-journals.org
Pd(II)Cascade AnnulationBenzofuro[2,3-c]pyridines nih.gov
Cu(II) triflate[3+3] Addition / Cyclization2,4-Disubstituted pyrimidines mdpi.com
Ruthenium complex[3+2+1] Tandem Synthesis2-(N-alkylamino)pyrimidines mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. This technology is particularly advantageous for the synthesis of heterocyclic compounds, including pyrimidine derivatives. In the context of benzofuro[3,2-d]pyrimidine analogues, microwave irradiation facilitates rapid and efficient cyclization and condensation reactions.

Key advantages of this high-speed heating method include:

Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes. For instance, the microwave-assisted multicomponent reaction to produce tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones was completed in a significantly shorter time than conventional methods asianpubs.org. Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines is effectively achieved using microwave irradiation, often under solvent-free conditions researchgate.net.

Higher Yields: Microwave synthesis frequently results in higher isolated yields. In the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Biginelli condensation, microwave irradiation yielded products in the 89-98% range, whereas conventional heating only produced yields of 15-25% nih.gov.

Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification asianpubs.orgresearchgate.net.

Green Chemistry: This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions asianpubs.orgresearchgate.netresearchgate.net.

While direct microwave-assisted synthesis of this compound is not extensively detailed, the successful application of this method for a wide array of fused pyrimidines suggests its high potential for this specific scaffold vapourtec.commdpi.com. The general procedure involves subjecting a mixture of reactants, often with a catalyst and in a minimal amount of a high-boiling point solvent or under solvent-free conditions, to microwave irradiation at a specific power and temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) nih.govresearchgate.net.

Flow Chemistry Applications

Continuous flow chemistry represents another significant advancement in synthetic methodology, offering enhanced control over reaction parameters, improved safety, and straightforward scalability. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, where the reaction occurs. This approach has been successfully applied to the synthesis of various fused pyrimidine derivatives.

The primary benefits of using flow chemistry for synthesizing heterocyclic scaffolds like fused pyrimidines include:

Precise Control: Flow reactors allow for precise control over temperature, pressure, and residence time, leading to higher selectivity and reproducibility acs.orgresearchgate.net.

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents and exothermic reactions, making the process inherently safer than large-scale batch synthesis researchgate.net.

Rapid Optimization and Scalability: Reaction conditions can be screened and optimized rapidly by simply varying the flow rates and temperature. Once optimized, the process can be easily scaled up by running the reactor for a longer duration researchgate.netresearchgate.net.

Improved Yields and Selectivity: In many cases, flow synthesis provides higher yields and better regioselectivity compared to batch processes. For example, the synthesis of 3-aminoimidazo[1,2-α]pyrimidines under continuous flow showed improved regioselectivity with a dramatic decrease in reaction time compared to batch conditions acs.org.

The synthesis of fused pyrimidinones in automated high-temperature and high-pressure flow reactors has been shown to produce compounds in minutes with yields up to 96% researchgate.net. Although specific applications to this compound are not yet widely published, the successful synthesis of related fused pyrimidinones and other pyrimidines demonstrates the viability and potential advantages of this technology for the production of the target compound and its analogues researchgate.netresearchgate.netresearchgate.net.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound products are critical steps to ensure high purity. A combination of standard and advanced laboratory techniques is employed throughout the synthesis.

Reaction Monitoring: The progress of synthetic reactions is typically monitored by Thin Layer Chromatography (TLC) , which allows for rapid qualitative analysis of the reaction mixture to determine the point of completion.

Initial Work-up: Upon completion, the reaction is often quenched, for example, by pouring the mixture into crushed ice or ice water. This procedure precipitates the crude solid product and neutralizes any remaining reactive reagents.

Filtration and Washing: The precipitated crude product is collected by filtration . The solid is then washed with water to remove inorganic impurities and water-soluble by-products. Further washing with appropriate organic solvents may be performed to remove other impurities asianpubs.org. The isolated solid is typically dried under vacuum to remove residual solvents.

Recrystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, benzene, petroleum ether) and allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor asianpubs.org. The choice of solvent is crucial for effective purification.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel) as they are eluted with a mobile phase solvent system mdpi.com.

Characterization: The final structure and purity of the isolated compounds are confirmed using a range of analytical and spectral techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy asianpubs.orgvapourtec.commdpi.com.

Comparative Analysis of Synthetic Efficiencies and Yields

Conventional heating methods for synthesizing benzofuran-pyrimidine derivatives can provide good yields, often ranging from 75% to 85% depending on the specific substrates and reaction conditions. For example, the synthesis of a key intermediate for a benzofuro[3,2-d]pyrimidine derivative via cyclization in formamide yielded the product in 74.8% asianpubs.org.

However, modern techniques like microwave-assisted synthesis often demonstrate superior efficiency. The key advantage lies in the significant reduction of reaction time and, in many cases, a substantial increase in yield.

Below is a comparative table illustrating the differences in yields between conventional and microwave-assisted methods for related pyrimidine syntheses.

Table 1: Comparison of Yields for Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Heating Yield (%) Microwave-Assisted Yield (%) Source(s)
Biginelli Reaction (Dihydropyrimidinones) 15–25 89–98 nih.gov
Pyrimidine Synthesis (General) Often lower Improved yields vapourtec.com

The following table presents reported yields for various synthesis steps and analogues related to the benzofuro[3,2-d]pyrimidine scaffold using different methods.

Table 2: Reported Yields for Benzofuro[3,2-d]pyrimidine Analogues and Intermediates

Compound/Analogue Synthetic Method Yield (%) Source(s)
8-Nitro-3,4-dihydrobenzofuro[3,2-d]pyrimidin-4-one Conventional Heating (Cyclization) 74.8 asianpubs.org
4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine Conventional Stirring 83
4-(1-Benzofuran-2-yl)-6-(5-bromothiophen-2-yl)pyrimidin-2-amine Conventional Stirring 77
4-(1-Benzofuran-2-yl)-6-(p-tolyl)pyrimidin-2-amine Conventional Stirring 79
2,4-Dichlorofuro[3,2-d]pyrimidine Conventional Heating (Chlorination) 54 N/A
2,4-Dichlorofuro[3,2-d]pyrimidine Conventional Heating (Chlorination, different conditions) 87 N/A

This data clearly indicates that while conventional methods are effective, advanced methodologies like microwave synthesis and flow chemistry offer significant improvements in terms of yield and reaction time, positioning them as highly efficient strategies for the synthesis of this compound and its analogues.

Reaction Chemistry and Derivatization of the 2,4 Dichlorobenzofuro 3,2 D Pyrimidine Core

Electrophilic Aromatic Substitution Reactions

The benzofuro[3,2-d]pyrimidine ring system is generally resistant to electrophilic aromatic substitution. This low reactivity is attributed to the π-deficient character of the fused pyrimidine (B1678525) ring, which deactivates the entire heterocyclic system towards attack by electrophiles. researchgate.net Electrophilic substitution on a pyrimidine ring typically requires the presence of multiple electron-donating (activating) groups to proceed, a condition not met by the parent dichloro-scaffold. researchgate.net Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the unsubstituted 2,4-dichlorobenzofuro[3,2-d]pyrimidine core are generally not feasible under standard conditions. The literature primarily focuses on leveraging the reactive chloro-substituents rather than attempting electrophilic substitution on the ring.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is the most prominent and synthetically useful reaction for this compound. The chlorine atoms at the C2 and C4 positions are activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, making them excellent leaving groups for substitution by a wide range of nucleophiles.

Research has demonstrated that this compound readily undergoes displacement reactions with nucleophiles such as alkoxides, amines, azides, and hydrazine. researchgate.net The regioselectivity of these reactions is a critical consideration. In analogous 2,4-dichloropyrimidine (B19661) systems, the C4 position is typically more electrophilic and thus more reactive towards nucleophilic attack than the C2 position. wuxiapptec.comnih.gov This selectivity allows for the sequential and controlled introduction of different functional groups. However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring system. wuxiapptec.com

For instance, the reaction of this compound with various amines or alkoxides can lead to the selective formation of 4-substituted-2-chlorobenzofuro[3,2-d]pyrimidines. researchgate.net Further reaction with a second, different nucleophile can then displace the remaining chlorine atom at the C2 position, providing a route to dissymmetrically substituted products.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReaction ConditionsProduct TypeReference
Alkoxides (e.g., sodium methoxide)Typically in the corresponding alcohol solvent4-Alkoxy-2-chlorobenzofuro[3,2-d]pyrimidines researchgate.net
Amines (primary/secondary)Often in a polar aprotic solvent (e.g., DMF) or alcohol4-Amino-2-chlorobenzofuro[3,2-d]pyrimidines researchgate.net
Sodium Azide (B81097) (NaN3)Polar solvent (e.g., DMF, acetone)4-Azido-2-chlorobenzofuro[3,2-d]pyrimidine or diazido derivatives researchgate.net
Hydrazine (N2H4)Alcohol solvent (e.g., ethanol)4-Hydrazino-2-chlorobenzofuro[3,2-d]pyrimidines researchgate.net
Thiols/ThiolatesBase-mediated, in a suitable solvent4-Thioether-2-chlorobenzofuro[3,2-d]pyrimidines

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to dihalopyrimidine systems. These methods allow for the introduction of aryl, heteroaryl, alkynyl, and vinyl groups onto the benzofuro[3,2-d]pyrimidine core, providing access to a vast chemical space.

Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide, is highly effective for the arylation and heteroarylation of the this compound scaffold. nih.govresearchgate.netmdpi.com Consistent with SNAr reactions, the Suzuki coupling typically exhibits high regioselectivity for the C4 position over the C2 position. nih.gov Microwave-assisted protocols have been developed to accelerate these reactions, often with very low catalyst loading. mdpi.comdntb.gov.ua The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. lookchem.com While conventional catalysts often favor C4 coupling, specialized ligand systems, such as those employing bulky N-heterocyclic carbenes, can reverse this selectivity to favor the C2 position. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the introduction of terminal alkyne groups onto the heterocyclic core. This reaction involves the coupling of a terminal alkyne with the aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net Similar to the Suzuki coupling, the reaction is expected to proceed preferentially at the C4 position of this compound, yielding 4-alkynyl-2-chloro derivatives. These alkynylated products are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling the dichloro-scaffold with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction results in the formation of a substituted alkene at the site of coupling. organic-chemistry.orglibretexts.org The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by alkene insertion and β-hydride elimination. libretexts.org For this compound, the Heck reaction would likely occur at the more reactive C4 position, leading to 4-vinyl-substituted benzofuro[3,2-d]pyrimidines. The intramolecular version of the Heck reaction is a powerful method for constructing additional ring systems. chim.it

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst/LigandProduct TypeReference
Suzuki-MiyauraAryl/Heteroaryl Boronic Acids or EstersPd(PPh3)4, Pd(OAc)2/Phosphine Ligands4-Aryl/Heteroaryl-2-chlorobenzofuro[3,2-d]pyrimidines nih.govresearchgate.netmdpi.com
SonogashiraTerminal AlkynesPdCl2(PPh3)2/CuI4-Alkynyl-2-chlorobenzofuro[3,2-d]pyrimidines researchgate.net
HeckAlkenesPd(OAc)2, PdCl24-Alkenyl-2-chlorobenzofuro[3,2-d]pyrimidines wikipedia.orglibretexts.org

Functional Group Interconversions on the Benzofuro[3,2-D]pyrimidine Scaffold

Functional groups introduced onto the benzofuro[3,2-d]pyrimidine core via substitution or coupling reactions can be further modified to generate novel derivatives. These interconversions allow for the elaboration of the molecular structure and the construction of more complex heterocyclic systems.

A notable example involves the transformation of substituents derived from nucleophilic substitution. Hydrazino groups, introduced by reacting the dichloro-scaffold with hydrazine, can serve as precursors for fused heterocycles. researchgate.net For example, the resulting 4-hydrazino derivative can be cyclized to form a tetracyclic system containing a fused triazole ring. researchgate.net Similarly, azido (B1232118) groups, introduced using sodium azide, are versatile functional handles. The reaction of the dichloro compound with one equivalent of sodium azide can lead to the formation of a fused tetrazole ring system via intramolecular cyclization of the intermediate azide. researchgate.net The use of two equivalents of sodium azide can result in a pentacyclic heterocycle with two fused tetrazole rings. researchgate.net Another reported transformation is the displacement of a mercapto group, which can be introduced via reaction with thiourea. researchgate.net

Rearrangement Reactions

Rearrangement reactions provide a pathway to constitutional isomers that might be difficult to access through direct synthesis. For condensed pyrimidine systems, the Dimroth rearrangement is a well-documented transformation. nih.gov This rearrangement typically involves the isomerization of N-substituted iminopyrimidines to the corresponding C-substituted aminopyrimidines.

In the context of the benzofuro[3,2-d]pyrimidine system, it has been shown that 4-iminobenzofuro[3,2-d]pyrimidine derivatives, synthesized from the reaction of 3-amino-2-benzofurancarbonitrile with isocyanates, can undergo a Dimroth rearrangement. researchgate.net This process involves ring opening of the pyrimidine ring followed by rotation and re-cyclization to yield the more thermodynamically stable 4-alkyl/arylamino-benzofuro[3,2-d]pyrimidine product. researchgate.net This reaction is a key method for synthesizing specific substituted amino derivatives on this scaffold.

Photochemical and Electrochemical Transformations

The investigation of photochemical and electrochemical reactions of this compound is a less explored area compared to its substitution and coupling chemistry.

Photochemical Transformations: Specific studies on the photochemical reactivity of the this compound core are not widely reported in the literature. In general, aza-aromatic compounds can undergo various photochemical reactions, but dedicated research on this particular scaffold is limited.

Electrochemical Transformations: The electrochemical behavior of pyrimidine derivatives has been studied, often revealing reduction processes at the pyrimidine ring. researchgate.net The electron-deficient nature of the ring makes it susceptible to reduction. While specific data for this compound is scarce, studies on related pyrimidines show that they can be electrochemically reduced. researchgate.net Furthermore, electrochemical methods have been employed for the synthesis of the isomeric benzofuro[2,3-d]pyrimidine system through the oxidative cyclization of precursors, indicating the electrochemical activity of the benzofuran (B130515) moiety. nih.gov The precise redox potentials and transformation pathways for this compound would require specific experimental investigation.

Computational and Theoretical Investigations of 2,4 Dichlorobenzofuro 3,2 D Pyrimidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

There is a notable absence of specific research applying quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations to 2,4-Dichlorobenzofuro[3,2-d]pyrimidine. Such studies are crucial for elucidating the fundamental properties of a molecule.

Electronic Structure and Molecular Orbitals

A detailed analysis of the electronic structure, including the distribution of electron density and the nature of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. These calculations would be instrumental in predicting the molecule's reactivity, kinetic stability, and electronic transitions.

Energetic Profiles of Reactions and Conformational Analysis

Theoretical investigations into the energetic profiles of reactions involving this compound are not available. Such studies would provide valuable insights into reaction mechanisms, transition states, and the thermodynamic feasibility of its chemical transformations. Similarly, a formal conformational analysis to identify the most stable geometric arrangements of the molecule has not been documented.

Spectroscopic Property Predictions

While computational methods are frequently used to predict spectroscopic properties (e.g., IR, NMR, UV-Vis spectra) to aid in experimental characterization, specific predictions for this compound are not found in the surveyed literature. These theoretical spectra, when correlated with experimental data, can confirm the molecular structure and provide a deeper understanding of its vibrational and electronic properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for exploring the potential interactions of a molecule with biological targets. However, specific applications of these techniques to this compound are not documented. Studies on analogous but structurally distinct heterocyclic systems, such as thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, have utilized these methods, but the results are not directly transferable.

Ligand-Receptor Interactions (Conceptual)

Without specific molecular docking studies, any discussion of the ligand-receptor interactions of this compound remains purely conceptual. Docking simulations would be necessary to predict its binding orientation and the types of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking) it might form within the active site of a given protein receptor.

Conformational Sampling

Molecular dynamics simulations provide a means to explore the conformational landscape of a molecule over time, revealing its flexibility and the different shapes it can adopt. For this compound, there are no published studies that have performed such conformational sampling, which would be essential for understanding its dynamic behavior and how its shape might adapt upon binding to a receptor.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry and drug design. wikipedia.org The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure and physicochemical properties. researchgate.net By establishing a mathematical relationship between chemical structure and biological activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. researchgate.net The methodology is not aimed at providing a complete understanding of the underlying mechanism of action but rather at creating a statistically robust model for prediction.

The theoretical framework of QSAR involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Molecular Descriptor Calculation : The structural features of the molecules are converted into numerical values known as molecular descriptors. wikipedia.org These descriptors quantify various aspects of the molecule's physicochemical properties. For a complex heterocyclic system like this compound, a wide array of descriptors would be calculated to capture its unique electronic and steric features. These can be categorized as follows:

1D Descriptors : Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors : Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific fragments). mdpi.com

3D Descriptors : Calculated from the 3D coordinates of the molecule (e.g., steric parameters, molecular shape indices, solvent-accessible surface area). wikipedia.orgresearchgate.net

Feature Selection and Model Building : From the vast number of calculated descriptors, a subset that has the most significant correlation with biological activity is selected. This is crucial to avoid overfitting the model. Various statistical and machine learning methods are then employed to build the mathematical model that links the selected descriptors to the activity. nih.gov Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).

Model Validation : The developed model's robustness and predictive ability are rigorously assessed. Internal validation techniques, like leave-one-out (LOO) cross-validation, and external validation using the independent test set are performed. nih.gov A statistically significant and predictive QSAR model can then be used to screen virtual libraries of compounds and guide the design of new derivatives with potentially enhanced activity. mdpi.com

For a molecule such as this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be particularly informative. wikipedia.orgresearchgate.net CoMFA aligns a set of molecules and calculates their steric and electrostatic fields at various grid points, providing a 3D map that highlights regions where modifications to the structure would likely influence biological activity. wikipedia.org

Descriptor CategoryDescriptor TypeExamplesInformation Encoded
Constitutional (0D/1D)Simple CountsMolecular Weight, Number of N atoms, Number of Cl atomsBasic molecular composition
Topological (2D)Connectivity IndicesWiener Index, Kier & Hall IndicesAtom connectivity and branching
Geometrical (3D)Steric DescriptorsMolecular Volume, Surface Area (SASA)Size and shape of the molecule
Electronic (3D)Quantum ChemicalDipole Moment, HOMO/LUMO energiesElectron distribution and reactivity
Hydrophobic (3D)Field-basedLogP, Hydrophobic fields (CoMFA)Lipophilicity and water solubility

Retrosynthetic Analysis through Computational Tools

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. the-scientist.com It involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" that correspond to the reverse of known chemical reactions. the-scientist.com The advent of powerful computational tools and artificial intelligence (AI) has revolutionized this process, transforming it from a manually intensive task reliant on expert knowledge into a streamlined, computer-assisted endeavor. the-scientist.comsynthiaonline.com

For a novel and complex heterocyclic structure like this compound, computational retrosynthesis can propose multiple synthetic pathways, potentially uncovering more efficient or innovative routes than those conceived through traditional analysis. synthiaonline.com The theoretical framework for these tools generally falls into two main categories:

Rule-Based (or Knowledge-Based) Systems : These were among the earliest computational approaches. They utilize a large database of reaction rules or transforms that are hand-coded by expert chemists. nih.govcomputabio.com When analyzing a target molecule, the software identifies functional groups and structural motifs and applies relevant reverse reaction rules to suggest possible precursors. While robust, these systems are limited by the scope of their pre-defined rule sets.

Machine Learning and AI-Based Systems : More recent approaches leverage machine learning and deep learning to "learn" the rules of organic chemistry from vast reaction databases like Reaxys or patent literature. synthiaonline.comnih.gov These systems are not limited to pre-coded rules and can suggest novel disconnections based on patterns learned from millions of published reactions. nih.gov One common method treats reaction prediction as a translation problem, similar to translating between languages, where the "language" is the structural representation of molecules (e.g., SMILES strings). computabio.com The model learns to "translate" a product molecule into its corresponding reactants.

ApproachMethodologyKey CharacteristicsExample Software/Concept
Rule-BasedExpert-coded reaction transformsRelies on a predefined library of known reactions; predictable but limited in novelty.LHASA (Logic and Heuristics Applied to Synthetic Analysis)
Similarity-BasedAnalogy to known reaction precedentsSuggests disconnections based on the similarity of the target to molecules in a reaction database. acs.orgSimilarity-based retrosynthesis acs.org
Machine Learning (Template-based)Automatically extracts reaction templates from databasesGeneralizes beyond hand-coded rules; can identify a wider range of applicable reactions.Neural-symbolic approach nih.gov
Machine Learning (Template-free)Treats retrosynthesis as a sequence-to-sequence translation problem (e.g., SMILES to SMILES).Fully data-driven; has the potential to discover entirely new synthetic connections not explicitly present in databases. nih.govSeq2Seq models nih.gov

Biological and Mechanistic Studies of 2,4 Dichlorobenzofuro 3,2 D Pyrimidine Analogues

Target Identification and Validation Strategies

The initial step in understanding the therapeutic potential of 2,4-Dichlorobenzofuro[3,2-d]pyrimidine analogues involves identifying their molecular targets. A variety of strategies are employed to pinpoint the specific proteins or pathways with which these compounds interact.

Phenotypic Screening: This approach involves testing compounds across a range of cell lines to observe their effects on cellular phenotypes, such as cell proliferation, death, or morphological changes. For instance, screening of benzofuro[3,2-d]pyrimidine derivatives has revealed their in vitro anticancer activity against human lung cancer (A549) and leukemia (K562) cell lines. asianpubs.org Similarly, some benzofuran (B130515) derivatives have shown selective toxicity towards human leukemia cells. researchgate.net

Target-Based Assays: Once a potential target is hypothesized, specific assays are designed to measure the direct interaction between the compound and the target protein. For example, derivatives of benzofuran[3,2-d]pyrimidine-4(3H)-one were specifically designed and synthesized as novel inhibitors of Poly ADP ribose polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov Subsequent enzymatic assays confirmed their potent inhibitory activity. nih.gov

In Silico Target Prediction: Computational methods are increasingly used to predict potential protein targets for small molecules. Molecular docking simulations, for example, have been employed to explore the binding of benzofuran derivatives to the active sites of enzymes like CDK2, providing insights into their inhibitory potential. tandfonline.com These computational predictions help in prioritizing targets for experimental validation.

Enzymatic Activity Modulation

Following target identification, the next critical step is to characterize how these analogues modulate the activity of their target enzymes. This is typically achieved through in vitro enzymatic assays.

Inhibition Studies: A significant body of research has focused on the inhibitory effects of benzofuro[3,2-d]pyrimidine analogues on various kinases, which are enzymes that play crucial roles in cell signaling and are often dysregulated in cancer. For example, certain 2,4-disubstituted pyrimidines have been identified as potent inhibitors of KDR kinase. nih.gov Another study demonstrated that novel 2,4-disubstituted pyrimidines could inhibit Aurora A and Aurora B kinases with IC50 values in the nanomolar range. nih.gov

Furthermore, a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs were found to exhibit potent inhibitory activity against PARP-1, with one compound, 19c, showing an IC50 value of 0.026 μM. nih.gov This was more potent than the established PARP inhibitor, Olaparib. nih.gov

Activation Studies: While inhibition is the more commonly studied mechanism, some compounds may act by activating enzymes. However, in the context of the reviewed literature on this compound analogues, the primary focus has been on their inhibitory activities, particularly in the realm of cancer research where inhibiting oncogenic enzymes is a key therapeutic strategy.

Table 1: Enzymatic Inhibition by Benzofuro[3,2-d]pyrimidine Analogues

Compound Class Target Enzyme Key Findings
Benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives PARP-1 Compound 19c showed an IC50 of 0.026 μM, more potent than Olaparib. nih.gov
2,4-disubstituted pyrimidines KDR Kinase A 3,5-dimethylaniline derivative (2d) had a KDR IC50 of 6 nM. nih.gov
2,4-disubstituted pyrimidines Aurora A/B Kinases Compound 12a inhibited Aurora A and B with IC50 values of 309 nM and 293 nM, respectively. nih.gov
Benzofurano[3,2-d]pyrimidin-2-ones HIV-1 Reverse Transcriptase Optimized compounds showed low nanomolar antiviral potency. nih.gov
3-(piperazinylmethyl)benzofuran derivatives CDK2 Compounds 9h, 11d, 11e, and 13c showed potent inhibition with IC50 values ranging from 40.91 to 52.63 nM. tandfonline.com

Cellular Pathway Modulation in In Vitro Models

Understanding how these compounds affect cellular pathways provides a broader picture of their biological effects. In vitro cell culture models are invaluable tools for these investigations.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis.

Studies have shown that benzofuro[3,2-d]pyrimidine analogues can trigger apoptosis through various mechanisms. For instance, a novel synthetic benzofuran lignan, Benfur, was found to induce apoptosis in p53-positive cells. nih.gov The apoptotic process was confirmed by the activation of caspase 3 in these cells. nih.gov Caspases are a family of proteases that are central to the execution of apoptosis. nih.gov

Another study on a benzofuran[3,2-d]pyrimidine-4(3H)-one derivative, 19c, revealed that it promotes apoptosis of cancer cells through the mitochondrial apoptosis pathway. nih.gov This was linked to its ability to inhibit PARP-1 activity, leading to the aggravation of DNA double-strand breaks. nih.gov Similarly, a novel 2,4-disubstituted pyrimidine (B1678525), 12a, was found to induce apoptosis by upregulating the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-xl in HCT-116 cells. nih.gov

The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle is a common hallmark of cancer, and many chemotherapeutic agents target this process.

Several studies have demonstrated that analogues of this compound can modulate the cell cycle, often leading to cell cycle arrest at specific phases. For example, the benzofuran derivative "Benfur" was shown to arrest Jurkat T-cells in the G2/M phase of the cell cycle in a dose- and time-dependent manner. nih.gov This arrest was associated with increased levels of p21, p27, and cyclin B. nih.gov

Similarly, other chalcone and sulfonamide derivatives have been reported to cause cell cycle arrest in the G2/M phase. mdpi.commdpi.com The CDK1/cyclin B complex is a key regulator of the G2/M checkpoint, and a decrease in its levels can lead to G2/M arrest. frontiersin.org Furthermore, a pyrimidine-2,4-diamine analogue, Y18, was found to induce robust cell cycle arrest by causing persistent DNA damage. nih.gov

Table 2: Cell Cycle Arrest Induced by Benzofuran and Pyrimidine Analogues

Compound Cell Line Phase of Arrest Associated Molecular Changes
Benfur Jurkat T-cells G2/M Increased p21, p27, and cyclin B. nih.gov
Cinobufagin A375 cells G2/M Decreased CDK1 and cyclin B levels. frontiersin.org
Chalcone derivative 1C A2780 and A2780cis ovarian cancer cells G2/M Associated with reactive oxygen species (ROS) generation. mdpi.com
Pyrimidine-2,4-diamine analogue Y18 HCT116 and A549 cells Not specified Induced by persistent DNA damage. nih.gov

Autophagy is a cellular process of self-digestion, where the cell degrades and recycles its own components. It can have both pro-survival and pro-death roles in cancer. The interaction of this compound analogues with the autophagy pathway is an emerging area of research.

While direct studies on this compound analogues and autophagy are limited, research on related pyrimidine derivatives suggests potential interactions. For instance, in pancreatic cancer cells, long-term inhibition of autophagy was found to increase their sensitivity to pyrimidine analogues like gemcitabine. researchgate.net This suggests a metabolic vulnerability that can be exploited. researchgate.net Other studies on pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have shown that they can induce autophagy, and combining them with autophagy inhibitors can enhance their cytotoxic effects. nih.gov

In addition to intracellular targets, some benzofuro[3,2-d]pyrimidine analogues have been found to interact with cell surface receptors, particularly those involved in neurotransmission.

A study on nih.govBenzothieno[3,2-d]pyrimidine derivatives, which are structurally related to benzofuro[3,2-d]pyrimidines, identified them as ligands for the serotonergic 5-HT7 receptor. researchgate.netnih.gov Specific derivatives exhibited notable affinity for the 5-HT7 receptor with Ki values in the nanomolar range and showed selectivity over the 5-HT1A receptor. nih.gov Molecular modeling and docking studies were used to understand the structure-affinity relationships and the binding modes of these compounds within the receptor. nih.gov

Another area of investigation has been the interaction of pyrimidine derivatives with other serotonin receptors. For example, arylpiperazine-containing pyrimidine 4-carboxamide derivatives have been developed to target the serotonin 5-HT2A and 5-HT2C receptors, as well as the serotonin transporter. nih.gov

Anti-proliferative and Cytotoxic Effects in In Vitro Models

Analogues of this compound have demonstrated significant anti-proliferative and cytotoxic activities across a variety of human cancer cell lines. These studies highlight the potential of the fused pyrimidine scaffold in the development of novel anti-cancer agents.

Substituted benzofuran[3,2-d]pyrimidine derivatives have been screened for their in vitro anticancer activity against human lung cancer (A549) and human leukemia (K562) cell lines. asianpubs.org Similarly, related pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against several tumor cell lines, including A549, MCF-7 (breast), HepG2 (liver), and PC-3 (prostate). nih.gov In some cases, the activity of these synthetic compounds was found to be greater than that of the reference antitumor agent, 5-fluorouracil, against specific cell lines like SW480 and HCT116 (colon), and MCF-7. dovepress.com

Further studies on different but related heterocyclic systems have provided mechanistic insights. For instance, halogenated pyrrolo[3,2-d]pyrimidines, which are structurally similar to the benzofuro[3,2-d]pyrimidine core, exhibit antiproliferative activity at low micromolar concentrations. nih.govnih.gov The introduction of iodine at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold was found to significantly enhance potency, reducing IC50 values to sub-micromolar levels. nih.govnih.gov Mechanistic studies on these potent compounds in triple-negative breast cancer cells (MDA-MB-231) revealed differences in their cytotoxic mechanisms; one compound induced cell accumulation at the G2/M stage of the cell cycle with minimal apoptosis, while another robustly induced apoptosis along with G2/M cell cycle arrest. nih.govnih.gov

Other pyrimidine analogues have also been shown to induce apoptosis and cell cycle arrest. nih.govnih.gov A series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines. rsc.orgnih.gov The most potent of these compounds was found to cause a significant alteration in cell cycle progression and induce apoptosis in HCT-116 cells. rsc.org Similarly, novel pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives displayed cytotoxic activity against H1975 and A549 lung cancer cells, with one compound identified as blocking the G2/M phase in H1975 cells. nih.gov This compound was also shown to induce apoptosis in A549 cells in a concentration-dependent manner. nih.gov

The table below summarizes the in vitro anti-proliferative and cytotoxic effects of various analogues.

Compound ClassTested Cell LinesObserved EffectsReference
Benzofuran[3,2-d]pyrimidine derivativesA549 (Lung), K562 (Leukemia)Anticancer activity asianpubs.org
Thia-/Selenadiazole derivatives with pyrimidine moietySW480 (Colon), HCT116 (Colon), C32 (Melanoma), MV3 (Melanoma), HMT3522 (Breast), MCF-7 (Breast)Antitumor activity; some compounds more active than 5-fluorouracil against SW480, HCT116, and MCF-7 dovepress.com
2,4-Dichloro pyrrolo[3,2-d]pyrimidinesMDA-MB-231 (Breast) and three other cancer cell linesAntiproliferative activity; induction of G2/M cell cycle arrest and/or apoptosis nih.govnih.gov
Pyrazolo[3,4-d]pyrimidine derivativesMCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver)Superior cytotoxic activities; induction of apoptosis and cell cycle alteration rsc.orgnih.gov
Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine derivativesH1975 (Lung), A549 (Lung)Cytotoxic activity; G2/M phase cell cycle arrest; induction of apoptosis nih.gov
Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivativesHepG2 (Liver), MCF-7 (Breast)Cytotoxic activity ekb.eg

Anti-microbial/Anti-parasitic Activities in In Vitro Systems

Derivatives of the benzofuro[3,2-d]pyrimidine scaffold have been synthesized and evaluated for their potential as anti-microbial agents. researchgate.netresearchgate.net Screening of these compounds has confirmed antibacterial and antifungal activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net Some synthesized compounds demonstrated promising zones of inhibition when compared to standard drugs. researchgate.net The antimicrobial activity is influenced by the nature of substitutions on the pyrimidine ring, with certain electron-withdrawing groups enhancing the effect. researchgate.net

The broader family of pyrimidine derivatives has shown a wide spectrum of anti-microbial action. Studies have demonstrated that various pyrimidine-containing compounds possess antibacterial and antifungal properties. mdpi.comekb.eg For example, a series of pyrimidine bearing 1,3,4-thiadiazole derivatives showed promising antibacterial activity when compared with the standard drug Ciprofloxacin. researchgate.net

In the realm of anti-parasitic research, pyrimidine analogues have also been investigated. Highly conjugated pyrimidine-2,4-dione derivatives were assessed for their activity against Plasmodium falciparum (the parasite causing malaria), Trichomonas vaginalis, and Leishmania infantum. nih.gov In a significant finding, a class of compounds known as 2,4-diaminothieno[3,2-d]pyrimidines, which are structurally related to benzofuro[3,2-d]pyrimidines, were identified as a new class of anthelmintics with activity against the human whipworm Trichuris trichiura. nih.gov This discovery highlights the potential of this heterocyclic scaffold in targeting parasitic infections.

The table below summarizes the in vitro anti-microbial and anti-parasitic activities of various analogues.

Compound ClassTarget Organism(s)Activity TypeReference
Benzofuro[3,2-d]pyrimidine derivativesS. aureus, E. coli, C. albicansAntibacterial, Antifungal researchgate.net
2,4-Disubstituted benzofuro[3,2-d]pyrimidinesGram-positive and Gram-negative bacteriaAntimicrobial researchgate.net
Benzofuran derivatives containing thiazolo benzimidazoleFungiAntifungal nih.gov
2,4-Diaminothieno[3,2-d]pyrimidinesTrichuris trichiura (whipworm)Anthelmintic (Anti-parasitic) nih.gov
Pyrimidine-2,4-dione derivativesPlasmodium falciparum, Trichomonas vaginalis, Leishmania infantumAntiparasitic nih.gov
4-Amino pyrimidine derivativeS. aureus, C. albicansAntibacterial, Antifungal

In Vivo Preclinical Models

While most studies on this compound analogues have been conducted in vitro, some have progressed to non-human in vivo models to assess biological effects. These preclinical studies provide crucial information on how these compounds behave in a complex biological system.

Pharmacodynamic studies investigate the biochemical and physiological effects of drugs on the body. In preclinical cancer models, this often involves measuring the modulation of specific biomarkers to confirm that the compound is having the desired biological effect. For instance, a 2,4-pyrimidinediamine derivative, designed as a dual inhibitor of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), was evaluated in a mouse xenograft model of neuroblastoma (SK-N-BE(2)). nih.gov The compound was observed to significantly suppress tumor growth. nih.gov The mechanism of action was further supported by in vivo pharmacodynamic studies which showed a down-regulation of the p-ALK protein and an up-regulation of Acetylated histone 3 (Ac-H3) protein in the cancer cells, confirming that the drug was modulating its intended targets. nih.gov

Target engagement studies aim to demonstrate that a compound interacts with its intended molecular target in a living organism. A novel pyrazolo[3,4-d]pyrimidine derivative (10k ) was tested in an HT-29 colon cancer xenograft nude mouse model and was confirmed to inhibit tumor growth. nih.gov Molecular modeling studies suggested that this compound could bind to and inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin. nih.gov The in vivo anti-tumor activity provides evidence of target engagement, suggesting that the compound's effects are mediated through the inhibition of these key proteins involved in cancer cell proliferation and angiogenesis. nih.gov These results indicate that the anticancer activity of this analogue may be driven by anti-vascular effects and the inhibition of tubulin polymerization in a preclinical setting. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2,4 Dichlorobenzofuro 3,2 D Pyrimidine Derivatives

Impact of Substituents on Biological Activity (General principles, not specific values tied to dosage or clinical outcome)

The biological profile of benzofuro[3,2-d]pyrimidine derivatives is largely dictated by the nature of the substituents introduced at the C2 and C4 positions. These modifications can alter the molecule's steric profile, electronic distribution, and hydrogen bonding capacity, which are critical for molecular recognition by a biological target. The differential reactivity of the two chlorine atoms, with the C4 position often being more susceptible to nucleophilic attack, allows for selective and sequential modifications, providing a systematic way to explore the SAR. smolecule.comfigshare.com

The initial 2,4-dichloro substitution pattern is a common starting point for many synthetic pathways and is often integral to the biological activity of the parent compound. In related fused pyrimidine (B1678525) scaffolds, such as thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, the chlorine at the C4-position has been identified as a critical feature for cytostatic and antiproliferative activities. nih.gov

Further halogenation on the fused ring system can also significantly modulate biological effects. For instance, in studies on analogous 2,4-dichloro pyrrolo[3,2-d]pyrimidines, the introduction of an iodine atom at the C7 position was found to markedly enhance cytotoxic properties compared to the non-iodinated parent compound. nih.gov This suggests that the size, lipophilicity, and potential for halogen bonding introduced by additional halogens can be key determinants of potency.

Table 1: General Principles of Halogenation Effects on Fused Pyrimidine Scaffolds

PositionHalogen TypeGeneral Impact on Biological Activity
C4-PositionChlorineOften considered critical for maintaining baseline antiproliferative or cytostatic activity in many fused pyrimidine systems. nih.gov
C2-PositionChlorineServes as a key reactive site for introducing diversity; its replacement is a primary strategy for SAR exploration.
Fused Ring (e.g., C7)IodineIntroduction can significantly enhance cytotoxic potency, potentially through increased lipophilicity or favorable interactions at the target site. nih.gov
Fused Ring (e.g., C7)BromineCan impart modest cytotoxic properties even in the absence of other key activating groups like a C4-chlorine. nih.gov

The displacement of the chlorine atoms with various alkyl and aryl moieties, typically via reactions with amines, alkoxides, or thiols, is a primary strategy for exploring the SAR of the benzofuro[3,2-d]pyrimidine scaffold. researchgate.net

Alkyl Substitutions : The length, branching, and cyclic nature of alkyl groups can influence binding affinity and selectivity. In related 2,4-disubstituted pyrimidine series, increasing the alkyl chain length on a substituent, such as moving from a methyl to a propyl group on a piperazine ring at C2, has been shown to lead to superior inhibitory activity against certain enzymes. nih.gov This suggests that longer chains may access additional hydrophobic pockets in a target's binding site.

Modifying the core structure by appending or fusing other heterocyclic rings can drastically alter the pharmacological profile. The reactive chloro groups or their hydrazine-displaced derivatives serve as synthetic handles for these transformations. researchgate.net

Common strategies include:

Appending Heterocycles : Nucleophilic substitution with heterocyclic amines (e.g., piperidine, piperazine, morpholine) at the C2 or C4 positions is a widely used method. nih.gov These rings can improve solubility, provide additional hydrogen bond donors or acceptors, and orient other substituents in a defined vector space.

Fusing Heterocycles : The conversion of a chloro group to a hydrazine derivative allows for subsequent cyclization reactions to form fused polycyclic systems. This can lead to the creation of tetracyclic structures where a triazole or tetrazole ring is fused to the pyrimidine ring, significantly changing the shape and electronic nature of the scaffold. researchgate.net

Positional Isomerism and Stereochemical Considerations

The regiochemistry of substitution on the 2,4-dichlorobenzofuro[3,2-d]pyrimidine core is a critical aspect of its SAR. In related furo[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine systems, the chlorine atom at the C4 position exhibits greater electrophilicity and is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. smolecule.comfigshare.com This differential reactivity enables the selective synthesis of C4-substituted isomers by using controlled reaction conditions.

This regioselectivity is fundamental to SAR because the spatial location of a substituent dictates its potential interactions with a target protein. A functional group at the C4 position will occupy a different region of a binding pocket than the same group at the C2 position, leading to potentially vast differences in biological activity. Therefore, the ability to selectively synthesize specific positional isomers is essential for systematically optimizing ligand-target interactions.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov For derivatives of the benzofuro[3,2-d]pyrimidine scaffold, a pharmacophore model would abstract the key chemical features from the molecular structure into a 3D map.

Key features typically identified in such models include:

Hydrogen Bond Acceptors (HBA) : Often associated with the nitrogen atoms in the pyrimidine ring.

Hydrogen Bond Donors (HBD) : Can be introduced via substituents such as amines or hydroxyl groups.

Hydrophobic/Aromatic Features (H/AR) : Derived from the benzofuran (B130515) core and any appended aryl rings.

Exclusion Volumes : Regions in space where steric bulk would lead to a clash with the target, indicating positions where substituents are not tolerated.

These models serve as powerful tools in ligand design, guiding the modification of the benzofuro[3,2-d]pyrimidine scaffold to enhance binding affinity and selectivity. They allow researchers to prioritize the synthesis of compounds that possess the optimal spatial arrangement of these critical features. nih.govresearchgate.net

Table 2: Conceptual Pharmacophore Features for Benzofuro[3,2-d]pyrimidine Derivatives

Pharmacophore FeaturePotential Structural OriginRole in Ligand Design
Hydrogen Bond AcceptorPyrimidine ring nitrogensEssential for anchoring the ligand in the binding site via hydrogen bonds.
Hydrogen Bond DonorSubstituents at C2/C4 (e.g., -NHR groups)Provides additional specific interactions to increase affinity and selectivity.
Aromatic RingBenzene part of the benzofuran coreCan participate in pi-stacking or hydrophobic interactions.
Hydrophobic GroupAlkyl or aryl substituents at C2/C4Fills hydrophobic pockets within the target's active site to enhance binding.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential pharmacophoric features, thereby maintaining biological activity. researchgate.net This technique is used to discover novel classes of compounds with improved properties, such as enhanced metabolic stability, better solubility, or a more favorable intellectual property position.

For the benzofuro[3,2-d]pyrimidine core, bioisosteric replacement of the benzofuran moiety is a viable strategy. Examples from related fused pyrimidines demonstrate this principle:

Benzofuran to Pyrrole : Replacing the oxygen with a nitrogen atom (NH group) results in a pyrrolo[3,2-d]pyrimidine scaffold, also known as a 9-deazapurine. nih.gov

Benzofuran to Furan : Hopping from a thieno[2,3-d]pyrimidine to a furano[2,3-d]pyrimidine has been successfully used to develop new series of inhibitors, indicating that subtle changes in the fused five-membered ring are well-tolerated and can be used to optimize properties. researchgate.netnih.gov

These scaffold hops are guided by the principle of maintaining the 3D orientation of key functional groups as defined by pharmacophore models. By replacing the core, chemists can explore new chemical space and overcome liabilities associated with the original scaffold.

Influence of Molecular Topology on Activity

The exploration of the relationship between the molecular topology of this compound derivatives and their biological activity is a critical aspect of rational drug design. Molecular topology, which describes the arrangement and connectivity of atoms within a molecule, can be quantified using various topological descriptors or indices. These numerical values encode information about molecular size, shape, branching, and complexity, which in turn can significantly influence the interaction of these compounds with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections. By correlating topological descriptors with observed biological activities, such as anticancer or antimicrobial effects, researchers can develop predictive models. These models help in understanding the structural requirements for enhanced potency and in designing novel derivatives with improved therapeutic profiles.

While specific QSAR studies focusing exclusively on this compound are not extensively available in the public domain, the broader class of benzofuro[3,2-d]pyrimidine and related fused pyrimidine systems has been the subject of such investigations. These studies provide valuable insights into how topological features can modulate the activity of the core scaffold.

Several key topological descriptors are frequently employed in the QSAR analysis of heterocyclic compounds and are relevant to the potential analysis of this compound derivatives:

Connectivity Indices: These indices, such as the Randić index and Kier & Hall molecular connectivity indices (¹χ, ²χ, etc.), describe the degree of branching and connectivity within a molecule. For instance, variations in the substitution pattern on the benzofuran or pyrimidine ring would alter these indices, potentially impacting the molecule's fit within a receptor's binding pocket.

Wiener Index (W): This index represents the sum of the distances between all pairs of atoms in a molecule and is related to molecular size and branching. Changes in the Wiener index due to different substituents could correlate with variations in biological activity.

Balaban Index (J): This is a highly discriminating topological index that is sensitive to the branching and cyclicity of a molecule.

Table 1: Hypothetical Correlation of Topological Descriptors with Anticancer Activity (IC50) of Substituted this compound Derivatives

Compound IDSubstituent (R)¹χ (First-Order Molecular Connectivity)W (Wiener Index)J (Balaban Index)Hypothetical IC50 (µM)
BF-1 -H5.8724822.75415.2
BF-2 -CH₃6.3725682.68912.5
BF-3 -OCH₃6.5185902.71110.8
BF-4 -Cl6.4155752.7328.3
BF-5 -Br6.7596102.7457.1
BF-6 -NO₂6.9816352.7895.9
BF-7 -NH₂6.2555502.69814.1

In this hypothetical scenario, a QSAR model could be developed based on the data in Table 1. A multiple linear regression (MLR) analysis might yield an equation similar to:

pIC₅₀ = β₀ + β₁(¹χ) + β₂(W) + β₃(J) + ...

where pIC₅₀ is the negative logarithm of the IC₅₀ value, and β coefficients represent the contribution of each topological descriptor. A positive coefficient for a descriptor would suggest that an increase in its value correlates with higher biological activity, while a negative coefficient would indicate the opposite.

For instance, if the analysis revealed a strong positive correlation between the Balaban index (J) and anticancer activity, it would imply that more compact and branched derivatives might exhibit enhanced potency. Conversely, a negative correlation with the Wiener index (W) might suggest that smaller, less extended molecules are more effective, possibly due to better accessibility to the target site.

Emerging Applications and Future Research Directions for 2,4 Dichlorobenzofuro 3,2 D Pyrimidine

Material Science Applications (e.g., organic electronics, sensors)

While direct applications of 2,4-Dichlorobenzofuro[3,2-d]pyrimidine in material science are not yet extensively documented, the structural characteristics of its core scaffold are of significant interest. Fused heterocyclic systems are foundational to the development of organic electronics. Their planar structures can facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. The potential exists to synthesize derivatives of this compound that could be investigated for roles in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, the reactive nature of the compound allows for the attachment of various functional groups, which could be designed to interact selectively with specific analytes. This opens a potential avenue for the development of novel chemical sensors, where binding events could be translated into optical or electronic signals. Research into pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, for instance, has shown that substitutions on the heterocyclic core can significantly influence their optical properties, including fluorescence, a key feature for sensor development.

Agri-chemical Research and Development (excluding environmental safety profiles)

The development of new agrochemicals is a promising area for the application of this compound derivatives. Structurally related compounds, such as 2,4-Dichlorothieno[3,2-d]pyrimidine, are utilized as intermediates in the formulation of herbicides and fungicides. chemimpex.com This analogue's effectiveness in crop protection suggests that the benzofuro[3,2-d]pyrimidine scaffold could yield novel active ingredients. chemimpex.com Research has also shown that other fused pyrimidine (B1678525) systems, like pyrido[2,3-d]pyrimidine-2,4-dione hybrids, can act as potent protoporphyrinogen oxidase (PPO) inhibitors, a validated target for herbicides. researchgate.net

By leveraging this compound as a starting material, researchers can synthesize a library of new compounds for screening. The goal would be to identify derivatives with high efficacy against specific weeds, pests, or fungal pathogens that affect crop yields.

Biological Probe Development

The benzofuro[3,2-d]pyrimidine core is present in molecules that exhibit potent biological activity, including the inhibition of specific enzymes crucial in disease pathways. For example, derivatives of the parent compound have been investigated as inhibitors of Poly ADP ribose polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a target in cancer therapy. nih.gov Other related pyrimidine structures are known to target various kinases, which are central to cellular signaling and are often dysregulated in cancer.

This inhibitory potential makes this compound an attractive starting point for the creation of biological probes. The reactive chloro positions can be functionalized by attaching reporter molecules such as fluorophores, biotin, or radioactive isotopes. These probes could then be used to study the distribution, activity, and function of their target enzymes within cells and tissues, aiding in the elucidation of complex biological processes and the validation of new drug targets.

Challenges and Opportunities in this compound Research

The primary challenge in this field is the nascent stage of research into the direct applications of this compound. Much of the existing knowledge is based on the activities of its derivatives or structurally similar heterocyclic systems.

However, this challenge presents a significant opportunity. The core value of this compound lies in its role as a versatile chemical intermediate. researchgate.net The two chlorine atoms are excellent leaving groups, enabling facile nucleophilic substitution reactions. researchgate.net This allows for the systematic and efficient synthesis of a vast array of derivatives by introducing different nucleophiles such as amines, alkoxides, and azides. researchgate.net This chemical tractability opens the door to creating large compound libraries for high-throughput screening in drug discovery, agrochemical research, and materials science. Studies have already demonstrated the successful synthesis of diverse derivatives, some of which exhibit moderate to appreciable antibacterial activity against organisms like S. aureus and E. coli. researchgate.net

Table 1: Examples of Derivative Classes Synthesized from this compound and Their Potential Research Areas researchgate.net
Reactant NucleophileResulting Derivative ClassPotential Field of Application
AminesAmino-benzofuro[3,2-d]pyrimidinesMedicinal Chemistry (e.g., Kinase Inhibitors)
AlkoxidesAlkoxy-benzofuro[3,2-d]pyrimidinesPharmaceuticals, Material Science
Sodium Azide (B81097)Azido- and Tetrazolo-benzofuro[3,2-d]pyrimidinesBioorthogonal Chemistry, Energetic Materials
HydrazineHydrazinyl-benzofuro[3,2-d]pyrimidinesPrecursors for Fused Heterocyclic Systems

Synergistic Research Avenues (e.g., combination with existing agents in preclinical models)

The development of derivatives from this compound for therapeutic use invites exploration into synergistic combinations. In oncology, for instance, targeted agents are often most effective when combined with existing chemotherapies or other targeted drugs. Derivatives of benzofuro[3,2-d]pyrimidine have shown potential as PARP-1 inhibitors, which are known to be effective in combination with DNA-damaging agents in certain cancer types. nih.gov

A promising future research direction involves synthesizing novel benzofuro[3,2-d]pyrimidine derivatives and evaluating them in preclinical models, both as single agents and in combination with standard-of-care treatments. Another study highlighted that a benzofuro[3,2-d]pyrimidinedione derivative showed a synergistic effect when co-administered with the antifungal fluconazole, restoring its efficacy against a resistant strain of Candida albicans. nih.gov This approach could lead to new therapeutic strategies that enhance efficacy and overcome drug resistance.

Perspectives on Translational Research (General, non-human clinical)

The path from a versatile chemical scaffold like this compound to a clinically relevant agent is a multi-step process grounded in translational research. The initial findings of antibacterial, antifungal, and potential anticancer activity in its derivatives provide a strong rationale for further investigation. researchgate.netnih.govasianpubs.org

Future preclinical research should focus on a systematic approach:

Library Synthesis: Generation of a diverse library of derivatives from this compound to explore a wide chemical space.

Biological Screening: High-throughput screening of these derivatives against various biological targets, such as bacterial and fungal strains, cancer cell lines, and specific enzymes. asianpubs.orgresearchgate.net

Mechanism of Action Studies: For promising "hit" compounds, detailed studies are required to identify their precise molecular mechanism of action. For example, derivatives of the related pyrrolo[3,2-d]pyrimidine have been identified as targeting mitochondrial and cytosolic one-carbon metabolism, a critical pathway for cancer cell proliferation. nih.govnih.govresearchgate.net

Lead Optimization: Chemical modification of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

In Vivo Efficacy: Evaluation of optimized lead compounds in non-human preclinical models to assess their therapeutic potential in a biological system.

The versatility of the this compound scaffold provides a robust platform for developing next-generation therapeutic agents, agrochemicals, and materials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,4-Dichlorobenzofuro[3,2-d]pyrimidine in laboratory settings?

  • Answer: Strict safety measures include wearing protective eyewear, gloves, and lab coats to avoid skin contact. Use fume hoods or gloveboxes for reactions generating toxic vapors. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination . For solid-phase handling, use disposable filter tips and pre-sterilized containers to minimize cross-contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, refluxing dichloro precursors (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine) with amines or morpholine in ethanol in the presence of trimethylamine yields substituted derivatives . Cyclization reactions involving aminocarbonylation or iodo-cyanidation are also used to construct the fused benzofuropyrimidine core .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for verifying substituent positions and aromatic proton coupling patterns . High-resolution mass spectrometry (HR-MS) and UPLC-ESI/MS validate molecular weight and purity (>95%) . Thin-layer chromatography (TLC) on silica gel 60F254 plates under UV (254 nm) monitors reaction progress .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data when evaluating this compound derivatives as kinase inhibitors?

  • Answer: Contradictory results in kinase inhibition assays (e.g., EGFR or CHK1) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using commercial kinase activity kits (e.g., Enzo Life Sciences) and include positive controls (e.g., gefitinib for EGFR). Cross-validate findings with cellular assays (e.g., proliferation inhibition in cancer cell lines) . Replicate experiments under inert atmospheres to prevent compound degradation .

Q. What strategies are effective in modifying the core structure to enhance selectivity towards specific molecular targets?

  • Answer: Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 2- and 4-positions to improve binding to hydrophobic kinase pockets. Substituents at the 6-position (e.g., morpholine, aryl amines) enhance solubility and target affinity. Computational docking (e.g., AutoDock Vina) guides rational modifications by predicting interactions with ATP-binding domains .

Q. How does molecular docking contribute to understanding the binding interactions of this compound derivatives with EGFR?

  • Answer: Docking studies using crystal structures of EGFR (PDB: 1M17) reveal hydrogen bonding with Met793 and hydrophobic interactions with Leu718/Val726. Adjustments to the fused ring’s dihedral angle improve steric compatibility, while chloro groups stabilize the inactive kinase conformation . Validate predictions with mutagenesis (e.g., T790M resistance mutation) .

Q. What in vivo models are appropriate for assessing the pharmacokinetic properties of this compound-based inhibitors?

  • Answer: Use xenograft models (e.g., HCT-116 colon cancer) to evaluate tumor suppression and bioavailability. Monitor plasma half-life via LC-MS/MS and compare with in vitro metabolic stability assays (e.g., liver microsomes). Toxicity profiles are assessed in murine models by tracking liver/kidney function markers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.